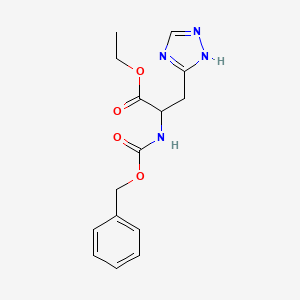

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

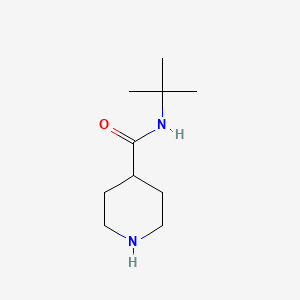

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide, also known as CNPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the amide family, which is characterized by the presence of a carbonyl group (C=O) and an amine group (NH2) in the same molecule. CNPPA is synthesized using a multi-step process that involves the reaction of various chemical reagents.

Scientific Research Applications

Synthesis Methodologies and Biological Activities

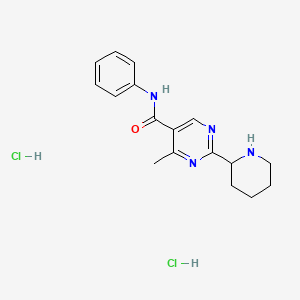

- The synthesis of N-aryl-3-(indol-3-yl)propanamides, including derivatives that could be structurally related to N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide, was explored for their immunosuppressive activities. One compound, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, showed significant inhibitory activity on murine splenocytes proliferation in vitro and mice delayed-type hypersensitivity assay in vivo, highlighting the potential for therapeutic applications in immunosuppression (Giraud et al., 2010).

Analytical Techniques and Drug Metabolism

- A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator, S-1, which shares a similar propanamide structure, revealed insights into the molecular properties that contribute to ideal pharmacokinetic characteristics in preclinical studies. This includes low clearance, moderate volume of distribution, and extensive metabolic profiling, suggesting a methodology for analyzing similar compounds (Wu et al., 2006).

Environmental and Chemical Stability Studies

- The interaction between herbicides in soil resulted in the transformation of N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide to an unexpected residue, demonstrating the chemical reactivity and potential environmental impact of such compounds (Bartha, 1969).

Photochemical Studies

- Research on the photochemistry of flutamide, a compound structurally related to N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide, in various media, showed that an excited triplet state can undergo hydrogen abstraction reactions. This study provides a basis for understanding the photostability and photoreactivity of similar compounds (Udagawa et al., 2011).

properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-10-3-6-12(15)13(8-10)17(19)20/h2-4,6,8H,5,7H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALCPDWUFZISDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)

![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)

![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)

![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)

![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)